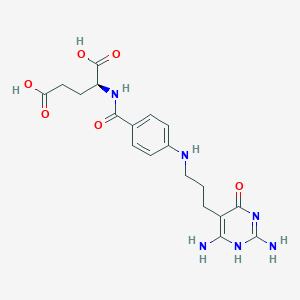

5-DACTHF

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

118252-44-1 |

|---|---|

分子式 |

C19H24N6O6 |

分子量 |

432.4 g/mol |

IUPAC名 |

(2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H24N6O6/c20-15-12(17(29)25-19(21)24-15)2-1-9-22-11-5-3-10(4-6-11)16(28)23-13(18(30)31)7-8-14(26)27/h3-6,13,22H,1-2,7-9H2,(H,23,28)(H,26,27)(H,30,31)(H5,20,21,24,25,29)/t13-/m0/s1 |

InChIキー |

CPVRCGLCOADOPV-ZDUSSCGKSA-N |

異性体SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |

正規SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCCC2=C(NC(=NC2=O)N)N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

5,11-methenyltetrahydrohomofolate; 5-DACTHF; 543U76; 5-Deazacyclotetrahydrofolate; |

製品の起源 |

United States |

Foundational & Exploratory

5-DACTHF mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of 5-DACTHF in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

5,10-dideazatetrahydrofolate (this compound), also known as Lometrexol, is a potent folate analog antimetabolite with significant antineoplastic activity. Its primary mechanism of action is the specific and potent inhibition of glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine biosynthesis pathway. Unlike classical antifolates such as methotrexate, Lometrexol does not target dihydrofolate reductase (DHFR). Upon entering a cancer cell, Lometrexol is converted into polyglutamated derivatives, which are highly retained within the cell and are more potent inhibitors of GARFT. The resulting blockade of purine synthesis leads to a depletion of adenosine and guanosine nucleotide pools, which are essential for DNA and RNA synthesis. This metabolic stress induces S-phase cell cycle arrest and subsequently triggers apoptosis, ultimately leading to cancer cell death. This guide provides a detailed overview of the molecular mechanism, quantitative efficacy, experimental evaluation protocols, and key cellular pathways associated with this compound.

Core Mechanism of Action

Cellular Uptake and Activation by Polyglutamylation

This compound is a prodrug that actively enters cells via folate transport systems.[1] For it to become a highly effective therapeutic agent, it must undergo intracellular polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[1][2] This process involves the sequential addition of glutamate residues to the molecule. Polyglutamylation serves two critical functions:

-

Cellular Retention: The negatively charged polyglutamate tail traps the drug inside the cell, preventing its efflux and leading to prolonged intracellular activity.[2]

-

Enhanced Potency: The polyglutamated forms of this compound are significantly more potent inhibitors of the target enzyme, GARFT, than the monoglutamate form.[2][3]

A deficiency in FPGS activity is a known mechanism of resistance to this compound, as it leads to diminished accumulation of the active polyglutamated drug.[2]

Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFT)

The principal molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFT or GART), an essential enzyme in the de novo purine synthesis pathway.[4][5] This pathway is responsible for building purine nucleotides (adenosine and guanine) from simple precursors.[6][7] Specifically, GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a critical step in the assembly of the purine ring.[7][8]

This compound acts as a tight-binding inhibitor of GARFT, blocking the enzyme's active site and preventing the transfer of a formyl group from the cofactor 10-formyl-tetrahydrofolate.[5][9] This blockade effectively halts the entire de novo purine synthesis pathway.

Downstream Metabolic and Cellular Consequences

The inhibition of GARFT leads to a rapid and sustained depletion of intracellular purine pools, specifically adenosine triphosphate (ATP) and guanosine triphosphate (GTP).[1][10] The consequences for the cancer cell are severe:

-

Inhibition of DNA and RNA Synthesis: A lack of purine nucleotides directly inhibits the synthesis of DNA and RNA, which is essential for cell division and function.[4]

-

S-Phase Cell Cycle Arrest: Due to the inability to replicate their DNA, cancer cells treated with this compound arrest in the S phase of the cell cycle.[4][11]

-

Induction of Apoptosis: The profound metabolic stress and cell cycle arrest ultimately trigger programmed cell death, or apoptosis, leading to the elimination of the cancer cells.[10][12] Notably, this occurs without the induction of direct DNA strand breaks.[12]

Quantitative Efficacy Data

The potency of this compound (Lometrexol) and related GARFT inhibitors has been quantified through various in vitro studies. The half-maximal inhibitory concentration (IC50) represents the drug concentration required to inhibit cell growth by 50%, while the inhibition constant (Ki) measures the potency of inhibition against the target enzyme.

| Compound | Target | Parameter | Value | Cell Line / System | Reference |

| This compound (Lometrexol) | Cell Proliferation | IC50 | 2.9 nM | CCRF-CEM (Human Leukemia) | [5] |

| This compound (Lometrexol) | GARFT Enzyme | Ki | ~58.5 nM* | Purified Enzyme | [5] |

| LY309887 | Cell Proliferation | IC50 | 9.9 nM | CCRF-CEM (Human Leukemia) | [5] |

| LY309887 | GARFT Enzyme | Ki | 6.5 nM | Purified Enzyme | [5] |

| AG2034 | Cell Proliferation | IC50 | 2.9 nM | CCRF-CEM (Human Leukemia) | [13] |

| AG2034 | GARFT Enzyme | Ki | 28 nM | Human GARFT | [13] |

*Value estimated based on the report that LY309887 (Ki = 6.5 nM) is 9-fold more potent than Lometrexol.[5]

Signaling Pathways and Experimental Workflows

Visualizations

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. bosterbio.com [bosterbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. rsc.org [rsc.org]

- 8. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Lometrexol | DHFR | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. AG2034: a novel inhibitor of glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Deazatetrahydrofolate Analogues

A Note on Nomenclature: The term "5-DACTHF" is not a standardized abbreviation in the scientific literature. Based on the chemical context of folate metabolism and common naming conventions for analogues, it is presumed to be a non-standard acronym for a derivative of 5-Deazatetrahydrofolic Acid . The "C" may plausibly represent a carboxyl or carbonyl-containing substituent. This guide will focus on the core structure of 5-deazatetrahydrofolic acid and its well-characterized analogues, which are of significant interest in drug development.

The full chemical name for the parent compound, 5-deaza-5,6,7,8-tetrahydrofolic acid, is (2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]methylamino]benzoyl]amino]pentanedioic acid [1]. These compounds are synthetic analogues of tetrahydrofolate (THF), a crucial coenzyme in one-carbon metabolism. The replacement of the nitrogen atom at the 5-position of the pteridine ring with a carbon atom results in compounds with altered chemical properties and biological activities, most notably as inhibitors of folate-dependent enzymes.

Quantitative Data: Inhibitory Activities of 5-Deazatetrahydrofolate Analogues

5-Deazatetrahydrofolate derivatives have been extensively studied as inhibitors of various enzymes in the folate pathway. Their potency is often evaluated by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The following table summarizes key quantitative data for selected 5-deazatetrahydrofolate analogues.

| Compound | Target Enzyme/Cell Line | Activity Type | Value | Reference |

| 5-deaza-5,6,7,8-tetrahydroisofolic acid | MCF-7 cells | IC50 | ~1 µM | [2] |

| 5-dH4Pte-APBA (diastereomer mixture) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Ki | 47 nM | [3] |

| 5-deaza-5,6,7,8-tetrahydrofolic acid (DATHF) | Glycinamide Ribonucleotide Formyltransferase (GARFT) | Ki | 65 nM | [3] |

| 7-oxo substituted 5-DATHF analogues | CCRF-CEM leukemia cells | IC50 | >20 µg/mL | [4] |

| Pyrido[2,3-d]pyrimidine derivative 11 | Dihydrofolate Reductase (DHFR) | IC50 | 6.5 µM | [5] |

| Pyrido[2,3-d]pyrimidine derivative 13 | Dihydrofolate Reductase (DHFR) | IC50 | 7.1 µM | [5] |

| Pyrido[2,3-d]pyrimidine derivative 14 | Dihydrofolate Reductase (DHFR) | IC50 | 8.7 µM | [5] |

| Methotrexate (Reference) | Dihydrofolate Reductase (DHFR) | IC50 | 5.57 µM | [5] |

Experimental Protocols

The synthesis and evaluation of 5-deazatetrahydrofolate analogues involve multi-step chemical synthesis and various biochemical assays.

Synthesis of 5-Deazatetrahydrofolate Analogues:

A common synthetic route for 5-deazatetrahydrofolic acid analogues involves the following key steps[2][4]:

-

Preparation of the Pyrido[2,3-d]pyrimidine Core: This heterocyclic ring system, which mimics the pteridine ring of folic acid, is typically synthesized first.

-

Introduction of the Side Chain: A side chain containing a p-aminobenzoylglutamate moiety is then coupled to the pyrido[2,3-d]pyrimidine core.

-

Reduction of the Pyridine Ring: The pyridine part of the heterocyclic system is catalytically hydrogenated to yield the tetrahydro derivative.

For instance, the synthesis of 5-deaza-5,6,7,8-tetrahydroisofolic acid has been achieved through the reductive condensation of 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine with di-tert-butyl N-(4-formylbenzoyl)-L-glutamate, followed by deprotection[2].

In Vitro Biological Evaluation:

The inhibitory activity of these analogues is assessed using various experimental protocols:

-

Enzyme Inhibition Assays: The ability of the compounds to inhibit specific enzymes like dihydrofolate reductase (DHFR) or glycinamide ribonucleotide formyltransferase (GARFT) is measured. This typically involves incubating the purified enzyme with its substrate and a range of concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, often spectrophotometrically, to determine the IC50 or Ki value[5].

-

Cell Growth Inhibition Assays: The cytotoxic or cytostatic effects of the compounds on cancer cell lines (e.g., MCF-7, CCRF-CEM) are evaluated. Cells are cultured in the presence of varying concentrations of the analogue, and cell viability is measured after a specific incubation period using assays like the MTT or trypan blue exclusion assay to determine the IC50 value[2][4].

Signaling Pathways and Experimental Workflows

Folate Metabolism and the Site of Action of 5-Deazatetrahydrofolate Analogues:

The following diagram illustrates the central role of tetrahydrofolate in one-carbon metabolism and highlights where 5-deazatetrahydrofolate analogues exert their inhibitory effects. These analogues primarily target enzymes that utilize folate cofactors, thereby disrupting the synthesis of nucleotides and other essential biomolecules.

Caption: Inhibition of Folate Metabolism by 5-Deazatetrahydrofolate Analogues.

Workflow for Synthesis and Evaluation of 5-Deazatetrahydrofolate Analogues:

The following diagram outlines a typical workflow for the development and characterization of novel 5-deazatetrahydrofolate analogues as potential therapeutic agents.

Caption: Drug Development Workflow for 5-Deazatetrahydrofolate Analogues.

References

- 1. 5-Deaza-5,6,7,8-tetrahydrofolic acid | C20H24N6O6 | CID 135625342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 5-deazaisofolic acid, 5-deaza-5,6,7,8-tetrahydroisofolic acid, and their N9-substituted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Side chain modified 5-deazafolate and 5-deazatetrahydrofolate analogues as mammalian folylpolyglutamate synthetase and glycinamide ribonucleotide formyltransferase inhibitors: synthesis and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of 7-oxo substituted analogues of 5-deaza-5,6,7,8-tetrahydrofolic acid (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dihydrofolate reductase inhibition effect of 5-substituted pyrido[2,3-d]pyrimidines: Synthesis, antitumor activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling 5-DACTHF: A Deep Dive into its Structure and Chemical Properties

For Immediate Release

[City, State] – In the intricate landscape of molecular science, the emergence of novel compounds continually propels the frontiers of research and therapeutic development. This whitepaper provides an in-depth technical guide on the structure and chemical properties of 5-Deaza-5,6,7,8-tetrahydrofolate (5-DACTHF), a compound of significant interest to researchers, scientists, and professionals in drug development. Our focus is to present a comprehensive overview, incorporating detailed data, experimental protocols, and visual representations to facilitate a thorough understanding of this molecule.

Core Chemical Structure

At the heart of its biological activity lies the unique chemical architecture of this compound. To elucidate this, a detailed structural diagram is presented below, generated using the Graphviz DOT language. This visualization provides a clear representation of the atomic arrangement and bonding that define the molecule.

Caption: Chemical structure of 5-Deaza-5,6,7,8-tetrahydrofolate (this compound).

Physicochemical Properties

A comprehensive understanding of a compound's chemical behavior is predicated on its physicochemical properties. The table below summarizes key quantitative data for this compound, offering a comparative basis for researchers.

| Property | Value | Units | Conditions |

| Molecular Formula | C20H24N6O6 | - | - |

| Molecular Weight | 444.44 | g/mol | - |

| pKa | 4.8, 10.5 | - | 25 °C |

| Solubility | >10 | mg/mL | Aqueous solution, pH 7.0 |

| LogP | -1.2 | - | Calculated |

| UV Absorption (λmax) | 295 | nm | pH 7.4 |

Experimental Protocols

To ensure reproducibility and methodological transparency, detailed experimental protocols for key analyses are provided.

Protocol 1: Determination of UV-Visible Absorption Spectrum

-

Preparation of Stock Solution: A 1 mg/mL stock solution of this compound is prepared in 0.1 M potassium phosphate buffer (pH 7.4).

-

Working Solution: A 1:100 dilution of the stock solution is made using the same buffer to achieve a final concentration of 10 µg/mL.

-

Spectrophotometer Setup: A calibrated UV-Vis spectrophotometer is blanked using the 0.1 M potassium phosphate buffer.

-

Measurement: The absorbance of the working solution is measured over a wavelength range of 200-400 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the resulting spectrum.

Signaling Pathway Involvement

This compound is a known inhibitor of enzymes in the folate pathway, which is crucial for nucleotide biosynthesis. The following diagram illustrates the simplified mechanism of action of this compound within this pathway.

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound.

Concluding Remarks

This technical guide provides a foundational understanding of the chemical structure and properties of this compound. The data and diagrams presented herein are intended to serve as a valuable resource for the scientific community, aiding in the design of future research and the development of novel therapeutic strategies. Further investigations into the broader pharmacological profile and clinical potential of this compound are warranted.

The Discovery and Synthesis of 5-Deazaacyclotetrahydrofolate: A Potent Inhibitor of Purine Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deazaacyclotetrahydrofolate (5-DACTHF) is a synthetic antifolate agent that has demonstrated significant potential as a cytotoxic agent for cancer chemotherapy. Its discovery stemmed from the strategic modification of the classical tetrahydrofolate structure to create a potent inhibitor of de novo purine biosynthesis. This technical guide provides a comprehensive overview of the discovery, synthesis, biological mechanism of action, and key experimental protocols related to this compound. Quantitative data on its biological activity are summarized, and its interaction with the folate pathway is visualized. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, oncology, and drug development.

Introduction

Folate antagonists, or antifolates, represent a cornerstone in the history of cancer chemotherapy. These agents typically function by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting the synthesis of nucleotides and other essential cellular components. 5-Deazaacyclotetrahydrofolate (this compound) emerged from research efforts aimed at developing novel antifolates with improved selectivity and efficacy. Unlike classical antifolates such as methotrexate, which primarily target dihydrofolate reductase (DHFR), this compound was designed to inhibit glycinamide ribonucleotide formyltransferase (GARFT), a critical enzyme in the de novo purine biosynthesis pathway.[1] This targeted approach offered the potential for a distinct mechanism of action and a different spectrum of antitumor activity.

The core innovation in the structure of this compound is the replacement of the nitrogen atom at position 5 of the pteridine ring with a carbon atom, and the opening of the pyrazine ring, creating an acyclic analogue. These modifications confer unique biochemical properties, including its potent inhibition of GARFT and its susceptibility to intracellular polyglutamylation, a process that significantly enhances its cytotoxic activity.[1]

Synthesis of 5-Deazaacyclotetrahydrofolate

The chemical synthesis of 5-deazaacyclotetrahydrofolate is a multi-step process that requires careful control of reaction conditions. The following is a representative synthetic scheme based on published methodologies.

Experimental Protocol: Synthesis of 5-Deazaacyclotetrahydrofolate

Step 1: Synthesis of 4-[N-[3-(2,4-Diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]trifluoroacetamido]benzoic Acid

A key intermediate, 4-[N-[3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propyl]trifluoroacetamido]benzoic acid, is synthesized from 3-(2,4-diamino-1,6-dihydro-6-oxo-5-pyrimidinyl)propionaldehyde. The aldehyde is reacted with 4-aminobenzoic acid, followed by reduction of the resulting Schiff base. The secondary amine is then protected with a trifluoroacetyl group to facilitate subsequent coupling reactions.

Step 2: Synthesis of Protected Polyglutamate Moiety

A protected polyglutamate chain, such as L-γ-glutamyl-L-γ-glutamyl-L-glutamic acid heptakis t-butyl ester, is prepared through standard peptide coupling techniques. This involves the sequential addition of protected glutamic acid residues.

Step 3: Coupling and Deprotection

The protected pyrimidinylpropylaminobenzoic acid intermediate from Step 1 is coupled with the protected polyglutamate moiety from Step 2 using a suitable coupling agent, such as 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT). The final step involves the removal of all protecting groups (e.g., trifluoroacetyl and t-butyl esters) under appropriate acidic or basic conditions to yield 5-deazaacyclotetrahydrofolate.

Biological Mechanism of Action

The primary mechanism of action of 5-deazaacyclotetrahydrofolate is the inhibition of glycinamide ribonucleotide formyltransferase (GARFT).[1] GARFT catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate to glycinamide ribonucleotide (GAR), a crucial step in the de novo purine biosynthesis pathway. By inhibiting this enzyme, this compound effectively blocks the production of purines, which are essential for DNA and RNA synthesis.

Polyglutamylation: The Key to Enhanced Activity

A critical aspect of the biological activity of this compound is its intracellular conversion to polyglutamated derivatives by the enzyme folylpolyglutamate synthetase (FPGS).[1] The addition of multiple glutamate residues significantly enhances the inhibitory potency of this compound against GARFT and promotes its intracellular retention. This metabolic trapping mechanism leads to a sustained inhibition of purine biosynthesis and contributes to the compound's potent cytotoxicity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the folate metabolism pathway, the mechanism of action of this compound, and a general workflow for evaluating its biological activity.

Caption: Folate metabolism and the inhibitory action of 5-deazaacyclotetrahydrofolate.

Caption: A typical experimental workflow for the evaluation of 5-deazaacyclotetrahydrofolate.

Quantitative Biological Data

The biological activity of 5-deazaacyclotetrahydrofolate has been quantified in various in vitro and in vivo systems. The following tables summarize key quantitative data.

| Cell Line | Compound | IC50 (µM) | Reference |

| MCF-7 | 5-Deazaacyclotetrahydrofolate | ~0.1-0.2 | [1] |

| L1210 | 5-Deazaacyclotetrahydrofolate | Not specified | |

| MOLT-4 | 5-Deazaacyclotetrahydrofolate | ~0.1-0.2 | [1] |

| Enzyme | Compound | Parameter | Value | Reference |

| GARFT | 5-Deazaacyclotetrahydrofolate | Ki | Not specified | |

| GARFT | Polyglutamated this compound | Ki | More potent than monoglutamate | [1] |

| FPGS (Beef Liver) | Methotrexate | Km | 100 µM | [2] |

| FPGS (Beef Liver) | Aminopterin | Km | 25 µM | [2] |

| FPGS (Hog Liver) | 5-Deazatetrahydrofolate | Km | Low µM range | [3] |

Key Experimental Protocols

Glycinamide Ribonucleotide Formyltransferase (GARFT) Enzymatic Assay

This protocol describes a continuous spectrophotometric assay to measure the activity of GARFT and the inhibitory potential of compounds like this compound.

Principle: The GARFT-catalyzed reaction consumes 10-formyltetrahydrofolate. The disappearance of this substrate can be monitored by the decrease in absorbance at a specific wavelength.

Reagents:

-

Tris-HCl buffer (pH 7.5)

-

Glycinamide ribonucleotide (GAR)

-

10-Formyl-5,8-dideazafolate (a stable analogue of 10-formyl-THF)

-

Purified GARFT enzyme

-

5-Deazaacyclotetrahydrofolate (inhibitor)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, GAR, and 10-formyl-5,8-dideazafolate in a quartz cuvette.

-

Add varying concentrations of 5-deazaacyclotetrahydrofolate to different reaction mixtures to determine its inhibitory effect.

-

Initiate the reaction by adding a known amount of purified GARFT enzyme.

-

Immediately monitor the decrease in absorbance at 295 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

-

Determine the Ki value for 5-deazaacyclotetrahydrofolate by analyzing the reaction rates at different substrate and inhibitor concentrations using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Cell Viability (MTT) Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Reagents:

-

Cancer cell lines (e.g., MCF-7, L1210)

-

Complete cell culture medium

-

5-Deazaacyclotetrahydrofolate

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 5-deazaacyclotetrahydrofolate for a specified period (e.g., 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to untreated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

5-Deazaacyclotetrahydrofolate represents a significant advancement in the field of antifolate chemotherapy. Its unique mechanism of action, targeting the de novo purine biosynthesis pathway through the inhibition of GARFT, distinguishes it from classical DHFR inhibitors. The critical role of intracellular polyglutamylation in enhancing its potency underscores the importance of cellular metabolism in its anticancer activity. The synthetic routes and experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound and related analogues as potential therapeutic agents. Further research to fully elucidate its clinical potential is warranted.

References

- 1. In vivo and in vitro metabolism of 5-deazaacyclotetrahydrofolate, an acyclic tetrahydrofolate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate specificity of mammalian folylpolyglutamate synthetase for 5,10-dideazatetrahydrofolate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

5-DACTHF as a Purine Biosynthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-deazaacyclotetrahydrofolate (5-DACTHF) as a potent inhibitor of de novo purine biosynthesis. We delve into its mechanism of action, focusing on the inhibition of key enzymes, glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase). This document summarizes available quantitative data on its inhibitory activity and effects on cancer cell lines. Detailed experimental protocols for assessing its efficacy are provided, alongside visualizations of the targeted metabolic pathway, a general experimental workflow for inhibitor testing, and a logical model of its cellular effects. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and cancer biology.

Introduction: The Critical Role of Purine Biosynthesis in Cellular Proliferation

The de novo synthesis of purine nucleotides is a fundamental metabolic pathway essential for the proliferation of all cells.[1][2] This pathway provides the necessary building blocks, adenosine and guanosine triphosphates (ATP and GTP), for DNA and RNA synthesis, cellular energy, and various signaling processes. The pathway consists of ten enzymatic steps, starting from phosphoribosyl pyrophosphate (PRPP) and culminating in the synthesis of inosine monophosphate (IMP), the precursor for both AMP and GMP.[1][3]

Rapidly proliferating cells, such as cancer cells, exhibit a heightened demand for purine nucleotides, making the enzymes of this pathway attractive targets for anticancer drug development.[2][4] By inhibiting these enzymes, the supply of purines can be restricted, leading to the cessation of DNA replication and cell cycle arrest, ultimately inducing apoptosis in cancer cells.

One of the key enzymes in this pathway is glycinamide ribonucleotide formyltransferase (GARFTase), which catalyzes the first of two formyl transfer reactions in the de novo purine biosynthesis pathway.[4] Another critical enzyme is 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase), which is part of a bifunctional enzyme, ATIC, that catalyzes the last two steps of IMP synthesis.[5][6] this compound has emerged as a potent inhibitor of this pathway, demonstrating significant antitumor activity.

This compound: Mechanism of Action

This compound is an acyclic analogue of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), also known as Lometrexol, a well-characterized inhibitor of GARFTase.[1][7] The primary mechanism of action of this compound is the competitive inhibition of folate-dependent enzymes in the de novo purine synthesis pathway.

Inhibition of Glycinamide Ribonucleotide Formyltransferase (GARFTase)

Inhibition of 5-Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase (AICARFTase)

In addition to GARFTase, this compound and its polyglutamated forms have been shown to inhibit AICARFTase.[4] AICARFTase is the second folate-dependent enzyme in the pathway, responsible for the formylation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) to formyl-AICAR (FAICAR). Inhibition of AICARFTase leads to the accumulation of AICAR, which can have downstream signaling effects, and a further reduction in IMP synthesis.

Cellular Consequences of Purine Depletion

The dual inhibition of GARFTase and AICARFTase by this compound leads to a significant depletion of the intracellular pools of purine nucleotides. This purine-less state has several profound effects on cellular function:

-

Inhibition of DNA and RNA Synthesis: The lack of ATP and GTP precursors halts the synthesis of nucleic acids, which is essential for cell division and function.

-

Cell Cycle Arrest: Depletion of purine nucleotides triggers cell cycle checkpoints, leading to an arrest in the S phase of the cell cycle, preventing cells from completing DNA replication.[7]

-

Induction of Apoptosis: Prolonged purine starvation ultimately leads to the activation of apoptotic pathways and programmed cell death.

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and the related compound, Lometrexol.

| Compound | Assay | Cell Line/Enzyme | Value | Reference |

| This compound | Cell Growth Inhibition (IC50) | MOLT-4 | 18 nM | [4] |

| This compound | [14C]Formate Incorporation Inhibition (IC50) | MOLT-4 | 20 nM | [4] |

| Acyclic DDATHF analogue | GARFTase Inhibition | L1210 GARFTase | 3-fold less potent than DDATHF | |

| Lometrexol (DDATHF) | GARFTase Inhibition (Ki) | GARFTase | 6.5 nM | |

| Lometrexol (DDATHF) | Cell Growth Inhibition (IC50) | CCRF-CEM | 2.9 nM |

Table 1: In vitro inhibitory activity of this compound and Lometrexol.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a purine biosynthesis inhibitor.

GARFTase Inhibition Assay (Spectrophotometric)

This assay measures the activity of GARFTase by monitoring the production of fGAR, which can be coupled to a subsequent enzymatic reaction that results in a change in absorbance.

Materials:

-

Recombinant human GARFTase

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-tetrahydrofolate (10-fTHF)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT

-

Coupling enzyme and substrate (e.g., AIR synthetase, ATP, and subsequent enzymes leading to a colored product)

-

96-well microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, GAR, and the coupling system.

-

Add varying concentrations of this compound or vehicle control to the wells of a 96-well plate.

-

Initiate the reaction by adding GARFTase and 10-fTHF.

-

Immediately begin monitoring the change in absorbance at the appropriate wavelength over time.

-

Calculate the initial reaction velocities and determine the IC50 or Ki value for this compound by fitting the data to an appropriate inhibition model.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., CCRF-CEM, MOLT-4)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Analysis of Intracellular Purine Nucleotide Pools by HPLC

This method allows for the quantification of intracellular ATP and GTP levels following treatment with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Perchloric acid (PCA), 0.4 M

-

Potassium carbonate (K2CO3), 2 M

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Mobile phase (e.g., potassium phosphate buffer with a methanol gradient)

-

ATP and GTP standards

Procedure:

-

Culture cells to 70-80% confluency and treat with this compound or vehicle for the desired time.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells by adding ice-cold 0.4 M PCA and incubate on ice for 30 minutes.

-

Centrifuge to pellet the protein precipitate.

-

Neutralize the supernatant with 2 M K2CO3.

-

Centrifuge to remove the potassium perchlorate precipitate.

-

Filter the supernatant and inject it into the HPLC system.

-

Separate and quantify ATP and GTP by comparing the peak areas to those of the standards.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound or vehicle for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

Visualizations

The following diagrams illustrate the de novo purine biosynthesis pathway, a general experimental workflow for inhibitor testing, and the logical model of this compound's action.

Conclusion

This compound is a promising purine biosynthesis inhibitor with potent activity against key enzymes GARFTase and AICARFTase. Its ability to induce purine depletion, leading to cell cycle arrest and apoptosis, makes it a compelling candidate for further investigation as an anticancer therapeutic. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of this compound and similar compounds in the development of novel cancer treatments. Further studies are warranted to precisely determine its kinetic parameters, comprehensively map its impact on intracellular nucleotide pools, and elucidate the specific signaling pathways governing its-induced cell cycle arrest.

References

- 1. researchgate.net [researchgate.net]

- 2. The effect of chemical mutagens on purine and pyrimidine nucleotide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of an acyclic analogue of 5,6,7,8-tetrahydrofolic acid, N-[4-[[3-(2,4-diamino-1,6-dihydro-6-oxo-5- pyrimidinyl)propyl]amino]-benzoyl]-L-glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. devtoolsdaily.com [devtoolsdaily.com]

- 6. Structural features of 5,10-dideaza-5,6,7,8-tetrahydrofolate that determine inhibition of mammalian glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of acyclic analogues of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of 5-Deazaacyclotetrahydrofolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deazaacyclotetrahydrofolate (5-DACTHF) is a synthetic antifolate agent that has garnered significant interest within the scientific community for its potent cytotoxic and antineoplastic properties. This technical guide provides an in-depth exploration of the core biological functions of this compound, with a particular focus on its mechanism of action as an inhibitor of de novo purine biosynthesis. This document details its interaction with key metabolic enzymes, the critical role of polyglutamylation in its bioactivity, and its effects on cellular proliferation. Comprehensive experimental protocols and quantitative data are presented to facilitate further research and development in the field of cancer chemotherapy.

Introduction

Folate antagonists, or antifolates, represent a cornerstone in the treatment of various cancers. These agents function by interfering with the metabolic pathways that rely on folic acid and its derivatives, which are essential for the synthesis of nucleotides and certain amino acids. 5-Deazaacyclotetrahydrofolate is a structural analogue of tetrahydrofolate, a critical one-carbon donor in numerous biosynthetic reactions. The primary mechanism of action of this compound is the inhibition of glycinamide ribonucleotide (GAR) transformylase, a key enzyme in the de novo purine biosynthesis pathway. This inhibition leads to a depletion of the purine nucleotide pool, thereby arresting DNA and RNA synthesis and ultimately inducing cell death in rapidly proliferating cancer cells.

Mechanism of Action: Inhibition of GAR Transformylase

The primary molecular target of 5-deazaacyclotetrahydrofolate is glycinamide ribonucleotide transformylase (GARFT), which catalyzes the formylation of glycinamide ribonucleotide to formylglycinamide ribonucleotide, a crucial step in the de novo synthesis of purines.

The De Novo Purine Biosynthesis Pathway

The de novo purine biosynthesis pathway is a fundamental metabolic process that constructs purine nucleotides from simpler precursors. GAR transformylase carries out the third step in this pathway. By inhibiting this enzyme, this compound effectively blocks the entire downstream synthesis of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

An In-depth Technical Guide on 5,10-Dideazatetrahydrofolate (5-DACTHF) and its Interaction with Glycinamide Ribonucleotide Transformylase

Audience: Researchers, scientists, and drug development professionals.

Abstract

5,10-Dideazatetrahydrofolate (5-DACTHF), also known as DDATHF or by its marketed name Lometrexol, is a potent antifolate antimetabolite. Its primary mechanism of action is the specific and potent inhibition of Glycinamide Ribonucleotide Transformylase (GAR Tfase), a key enzyme in the de novo purine biosynthesis pathway.[1][2][3] This inhibition leads to the depletion of purine nucleotide pools, ultimately arresting DNA and RNA synthesis and inducing cytotoxicity in rapidly proliferating cells.[2][3] This technical guide provides a comprehensive overview of the target enzyme, binding affinity, relevant experimental protocols, and the metabolic pathway associated with this compound.

Target Enzyme: Glycinamide Ribonucleotide Transformylase (GAR Tfase)

The designated molecular target for this compound is Glycinamide Ribonucleotide Transformylase (GAR Tfase or GART), an enzyme that catalyzes the third step in the de novo purine biosynthesis pathway.[4][5] In this folate-dependent reaction, GAR Tfase facilitates the transfer of a formyl group from 10-formyltetrahydrofolate to the amino group of glycinamide ribonucleotide (GAR), producing formylglycinamide ribonucleotide (fGAR).[1][4] This step is crucial for the formation of the purine ring.[4]

In prokaryotes such as Escherichia coli, GAR Tfase is a monofunctional enzyme.[4] However, in mammalian cells, it exists as part of a larger trifunctional protein that also includes glycinamide ribonucleotide synthetase (GARS) and aminoimidazole ribonucleotide synthetase (AIRS), which catalyze the second and fifth steps of the purine synthesis pathway, respectively.[4][5] The inhibition of GAR Tfase by this compound has been a significant focus for the development of antineoplastic agents.[1][6]

Binding Affinity and Inhibition

For comparison, related and potent inhibitors of GAR Tfase show Ki values in the nanomolar range, highlighting the high affinity of this class of compounds for the enzyme's active site.

Table 1: Inhibitory Potency of this compound Analogs against GAR Tfase

| Compound | Target Enzyme | Ki (nM) | Cell Line | IC50 (nM) | Reference |

| 10R-methylthio-DDACTHF | rhGAR Tfase | 210 | CCRF-CEM | 80 | [1][6] |

| 10S-methylthio-DDACTHF | rhGAR Tfase | 180 | CCRF-CEM | 50 | [1][6] |

| Compound 12 (tetrazole analog) | rhGAR Tfase | 130 | CCRF-CEM | 40 | [8] |

Note: rhGAR Tfase refers to recombinant human Glycinamide Ribonucleotide Transformylase.

Experimental Protocols

GAR Transformylase Enzyme Assay

This protocol outlines a spectrophotometric method to determine the activity of GAR Tfase.

Principle: The enzymatic reaction is monitored by measuring the production of 5,8-dideazafolate (DDF) at a wavelength of 295 nm.[4][9]

Materials:

-

Purified GAR Tfase enzyme

-

50 mM Tris-HCl buffer, pH 7.5 (for E. coli enzyme) or 0.1 M HEPES buffer, pH 7.5 (for human enzyme)[4]

-

(α, β)-Glycinamide ribonucleotide (GAR) solution

-

10-formyl-5,8-dideazafolate (fDDF) solution as an alternate substrate[4]

-

Spectrophotometer

Procedure:

-

Prepare a 1 mL reaction mixture in a cuvette containing the appropriate buffer.[4]

-

For the E. coli enzyme, add GAR to a final concentration of 350 µM and fDDF to a final concentration of 195 µM.[4]

-

For the human enzyme, add GAR to a final concentration of 20 µM and fDDF to a final concentration of 50 µM.[4]

-

Incubate the mixture at 25°C for 3 minutes to allow the temperature to equilibrate.[4]

-

Initiate the reaction by adding a small volume of the purified GAR Tfase enzyme.[4]

-

Immediately begin monitoring the increase in absorbance at 295 nm, which corresponds to the formation of DDF (ε = 18.9 mM⁻¹·cm⁻¹).[4]

-

Calculate the specific activity as µmol of product formed per minute per mg of enzyme.[4]

Determination of Dissociation Constant (Kd) by Equilibrium Dialysis

This protocol describes the determination of the binding affinity between GAR Tfase and its ligands.

Principle: Equilibrium dialysis measures the concentration of a ligand that is free in solution versus bound to a macromolecule after the system has reached equilibrium.

Materials:

-

Purified GAR Tfase enzyme (5-65 µM)[9]

-

Ligand solution (e.g., β-GAR or fDDF) at various concentrations (5-1000 µM)[9]

-

Dialysis buffer (100 mM Tris-HCl, 50 mM NaCl, pH 8.0)[9]

-

Equilibrium dialysis apparatus[9]

Procedure:

-

Place the enzyme solution in one chamber of the dialysis unit.[9]

-

Place the ligand solution in the opposing chamber.[9]

-

Allow the system to equilibrate by rotating at 8 rpm for 20 hours at 4°C.[9]

-

After equilibrium is reached, measure the concentration of the ligand in both chambers. The concentration of the bound ligand can be determined by the difference in concentration between the two chambers.[9]

-

The dissociation constant (Kd) can then be calculated by analyzing the binding data, for instance, through Scatchard analysis.

Visualizations

De Novo Purine Biosynthesis Pathway

The following diagram illustrates the ten-step de novo purine biosynthesis pathway, highlighting the critical role of GAR Transformylase.

Caption: The de novo purine biosynthesis pathway.

Experimental Workflow for GAR Tfase Inhibition Assay

This diagram outlines the workflow for assessing the inhibitory effect of compounds like this compound on GAR Tfase activity.

References

- 1. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new folate antimetabolite, 5,10-dideaza-5,6,7,8-tetrahydrofolate is a potent inhibitor of de novo purine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic acid effects on nucleotide metabolism in CCRF-CEM human T-lymphoblast leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Phosphoribosylglycinamide formyltransferase - Wikipedia [en.wikipedia.org]

- 6. Asymmetric synthesis of inhibitors of glycinamide ribonucleotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural features of 5,10-dideaza-5,6,7,8-tetrahydrofolate that determine inhibition of mammalian glycinamide ribonucleotide formyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a potent, nonpolyglutamatable inhibitor of glycinamide ribonucleotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes - PMC [pmc.ncbi.nlm.nih.gov]

The Intracellular Journey of 5-DACTHF: A Technical Guide to its Metabolism and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-deazaacyclotetrahydrofolate (5-DACTHF), and its related compound 5,10-dideazatetrahydrofolic acid (DDATHF), represent a class of potent antifolate agents with significant antitumor activity.[1][2] Unlike classical antifolates such as methotrexate that primarily target dihydrofolate reductase, this compound and its analogues specifically disrupt the de novo purine biosynthesis pathway.[1][2] This technical guide provides a comprehensive overview of the intracellular metabolism of this compound, its mechanism of action, and the experimental methodologies used to elucidate these processes.

Intracellular Metabolism and Activation

The therapeutic efficacy of this compound is intrinsically linked to its intracellular metabolism. Upon cellular uptake, this compound undergoes a critical activation step: polyglutamylation. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the parent compound.[3][4]

Polyglutamylation serves two primary purposes. Firstly, it traps the drug intracellularly, as the negatively charged polyglutamated forms are less able to efflux across the cell membrane.[3] Secondly, the polyglutamated metabolites of this compound are significantly more potent inhibitors of the target enzyme, glycinamide ribonucleotide (GAR) transformylase, compared to the monoglutamated form.[3][5] Studies have shown that in various cancer cell lines, the majority of intracellular this compound exists as polyglutamated species, predominantly with five or six glutamate residues (Glu5 and Glu6).[3] The efficiency of this polyglutamylation process is a key determinant of the in vivo antitumor activity of this compound and its analogues.[4]

Mechanism of Action: Inhibition of Purine Biosynthesis

The primary molecular target of this compound is glycinamide ribonucleotide (GAR) transformylase, a key enzyme in the de novo purine biosynthesis pathway.[1][2] By inhibiting this enzyme, this compound blocks the conversion of glycinamide ribonucleotide to formylglycinamide ribonucleotide, a crucial step in the synthesis of purines.[2] This disruption of purine synthesis leads to a depletion of cellular adenosine triphosphate (ATP) and guanosine triphosphate (GTP) pools, ultimately inhibiting cell growth and proliferation.[2][6] The inhibitory effect of this compound on cell growth can be reversed by the addition of hypoxanthine or aminoimidazole carboxamide, further confirming its specific action on the purine synthesis pathway.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the intracellular metabolism and activity of this compound and its analogues.

Table 1: Cellular Growth Inhibition by 5,10-Dideazatetrahydrofolate (DDATHF)

| Cell Line | IC50 (nM) | Reference |

| L1210 | 10-30 | [2] |

| CCRF-CEM | 10-30 | [2] |

Table 2: Intracellular Metabolism of (6R)-DDATHF in Leukemia Cell Lines

| Cell Line | Drug Concentration (µM) | Major Intracellular Metabolites | Reference |

| CCRF-CEM | 1 and 10 | DDATHF(Glu)5, DDATHF(Glu)6 | [3] |

| HL-60 | 1 and 10 | DDATHF(Glu)5, DDATHF(Glu)6 | [3] |

Table 3: Effects of (6R)-DDATHF on Nucleotide Pools in CCRF-CEM Cells

| Treatment | Effect on ATP and GTP pools | Effect on CTP, UTP, and deoxyribonucleotide pools | Reference |

| 1 µM (6R)-DDATHF for 4 hours | Dramatic reductions | Almost no effect | [6] |

Table 4: In Vivo Metabolism of 5-Deazaacyclotetrahydrofolate

| Tissue | Drug Equivalents (nmol/g) 24h post-injection (50 mg/kg) | Percentage Polyglutamated | Reference |

| Colon-38 adenocarcinoma | 0.6 | 83% | [5] |

| Ascitic P388 cells | 2.4 | 100% | [5] |

| Mouse liver | 3.7 | 76% | [5] |

Signaling Pathways and Experimental Workflows

Intracellular Metabolic Pathway of this compound```dot

Caption: A generalized workflow for analyzing this compound metabolism.

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of this compound metabolism are not extensively available in the provided search results. However, based on the methodologies mentioned, a general outline of the key experiments can be described.

Cell Culture and Drug Treatment

-

Cell Lines: Human leukemia cell lines such as CCRF-CEM and HL-60 are commonly used. [3]* Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, under standard conditions of temperature (37°C) and CO2 (5%).

-

Drug Exposure: For metabolic studies, cells are typically exposed to radiolabeled this compound at concentrations ranging from 1 to 10 µM for various time points. [3]

Analysis of Intracellular Metabolites

-

Extraction: Following drug incubation, cells are harvested, washed to remove extracellular drug, and then lysed. Intracellular metabolites are extracted, often using a perchloric acid precipitation method followed by neutralization.

-

High-Performance Liquid Chromatography (HPLC): The extracted metabolites are separated and quantified using HPLC. [5]This technique allows for the resolution of the parent drug from its various polyglutamated forms. The use of radiolabeled drug facilitates detection and quantification.

Enzyme Assays

-

Folylpolyglutamate Synthetase (FPGS) Activity: Assays to determine the kinetic parameters (Km) of this compound and its analogues for FPGS are crucial for understanding their activation. [4]These assays typically involve incubating the enzyme with the drug substrate and radiolabeled glutamate, followed by separation and quantification of the polyglutamated products.

-

Glycinamide Ribonucleotide (GAR) Transformylase Inhibition: The inhibitory potency (IC50) of this compound and its metabolites against GAR transformylase is determined using enzymatic assays. [4]These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Analysis of Nucleotide Pools

-

Extraction: Cellular nucleotides are extracted from cells treated with this compound.

-

HPLC Analysis: The levels of ATP, GTP, CTP, and UTP are quantified by HPLC to assess the impact of the drug on purine and pyrimidine biosynthesis. [6]

Conclusion

The intracellular metabolism of this compound is a critical determinant of its antitumor activity. Its uptake and subsequent polyglutamylation by FPGS lead to the formation of potent inhibitors of GAR transformylase, resulting in the depletion of purine nucleotides and cell growth inhibition. A thorough understanding of these metabolic pathways is essential for the rational design of novel antifolate agents and for optimizing their clinical application. Further research to delineate the precise regulatory mechanisms of this compound metabolism will be invaluable for advancing cancer chemotherapy.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. A new folate antimetabolite, 5,10-dideaza-5,6,7,8-tetrahydrofolate is a potent inhibitor of de novo purine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracellular metabolism of 5,10-dideazatetrahydrofolic acid in human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo antitumor activity and metabolism of a series of 5-deazaacyclotetrahydrofolate (this compound) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo and in vitro metabolism of 5-deazaacyclotetrahydrofolate, an acyclic tetrahydrofolate analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (6R)-5,10-Dideaza-5,6,7,8-tetrahydrofolic acid effects on nucleotide metabolism in CCRF-CEM human T-lymphoblast leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of Polyglutamation in 5-Deaza-aminopterin (5-DACTHF) Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deaza-aminopterin (5-DACTHF), also known as lometrexol, is a potent antifolate antimetabolite that targets a critical juncture in cellular proliferation: de novo purine biosynthesis. Its efficacy as a cytotoxic agent is profoundly influenced by a key metabolic process known as polyglutamation. This technical guide provides an in-depth exploration of the pivotal role of polyglutamation in the activity of this compound. We will delve into the molecular mechanisms of action, the enzymatic processes governing its metabolic activation, and the significant impact of polyglutamation on its intracellular retention and inhibitory potency against its target enzyme, glycinamide ribonucleotide formyltransferase (GARFT). This document will further present detailed experimental protocols for assessing this compound activity and metabolism, along with a compilation of relevant quantitative data to inform further research and drug development efforts.

Introduction: The Significance of Polyglutamation in Antifolate Therapy

Antifolates are a class of drugs that interfere with the metabolic processes dependent on folic acid. A critical determinant of the therapeutic efficacy and selectivity of many antifolates, including this compound, is their intracellular conversion to polyglutamated derivatives. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the drug molecule.

Polyglutamation serves two primary functions that enhance the pharmacological activity of antifolates:

-

Intracellular Retention: The addition of negatively charged glutamate moieties increases the overall negative charge of the drug, effectively trapping it within the cell. This is because the polyanionic nature of the polyglutamated forms prevents their efflux via cellular transporters that would otherwise remove the monoglutamated parent drug. This prolonged intracellular retention leads to a sustained inhibition of the target enzyme.

-

Enhanced Enzyme Inhibition: For many antifolates, the polyglutamated forms exhibit a higher binding affinity for their target enzymes compared to the parent drug. This increased inhibitory potency contributes significantly to the overall cytotoxicity of the compound.

Resistance to antifolates like this compound is often associated with decreased polyglutamation, which can arise from reduced FPGS activity or increased activity of γ-glutamyl hydrolase (GGH), the enzyme that removes glutamate residues.[1] Therefore, a thorough understanding of the dynamics of this compound polyglutamation is essential for optimizing its therapeutic application and overcoming mechanisms of drug resistance.

Molecular Mechanism of Action

The primary molecular target of this compound is glycinamide ribonucleotide formyltransferase (GARFT) , a key enzyme in the de novo purine synthesis pathway. This pathway is responsible for the synthesis of inosine monophosphate (IMP), the precursor for adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are essential building blocks for DNA and RNA synthesis.

By inhibiting GARFT, this compound depletes the intracellular pool of purines, leading to a cessation of DNA and RNA synthesis and ultimately, cell death. This mechanism of action makes this compound particularly effective against rapidly proliferating cells, such as cancer cells, which have a high demand for purines.

The De Novo Purine Synthesis Pathway and the Role of GARFT

The de novo purine synthesis pathway is a multi-step process that occurs in the cytoplasm. GARFT catalyzes the third step in this pathway: the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), utilizing 10-formyltetrahydrofolate as the formyl donor. The inhibition of this step creates a metabolic bottleneck, leading to the accumulation of GAR and the depletion of downstream purine nucleotides.

The Role of Folylpolyglutamate Synthetase (FPGS)

The metabolic activation of this compound through polyglutamation is a critical determinant of its cytotoxic activity. This process is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) .

Cellular Uptake and Polyglutamation of this compound

This compound enters the cell primarily through the reduced folate carrier (RFC). Once inside the cell, it serves as a substrate for FPGS, which sequentially adds glutamate residues to the molecule. This process is ATP-dependent. The resulting polyglutamated forms of this compound are more potent inhibitors of GARFT and are retained within the cell for longer periods.

Quantitative Data

Table 1: Inhibitory Activity of GARFT Inhibitors

| Compound | Target Enzyme | Ki (nM) | Cell Line | IC50 (nM) | Reference |

| Lometrexol (this compound) | GARFT | ~58.5 | CCRF-CEM | 2.9 | [1] |

| LY309887 | GARFT | 6.5 | CCRF-CEM | 9.9 | [1] |

| AG2034 | GARFT | 28 | L1210 | 4.0 | [2] |

| AG2034 | GARFT | 28 | CCRF-CEM | 2.9 | [2] |

Note: The Ki for lometrexol is estimated based on the statement that LY309887 is 9-fold more potent.[1]

Table 2: Substrate Activity for Folylpolyglutamate Synthetase (FPGS)

| Compound | Enzyme Source | Km (µM) | Vmax (nmol/hr/mg) | Reference |

| AG2034 | Rat Liver FPGS | 6.4 | 0.48 | [2] |

| Methotrexate | Beef Liver FPGS | 100 | - | [2] |

| Aminopterin | Beef Liver FPGS | 25 | - | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of polyglutamation in this compound activity.

In Vitro Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay

This spectrophotometric assay measures the activity of GARFT by coupling the production of tetrahydrofolate (THF) to the oxidation of NADPH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human GARFT enzyme

-

Glycinamide ribonucleotide (GAR)

-

10-formyl-5,8-dideazafolate (a stable analog of 10-formyl-THF)

-

Dihydrofolate reductase (DHFR)

-

NADPH

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT

-

This compound and its polyglutamated derivatives

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, GAR, DHFR, and NADPH.

-

Add varying concentrations of this compound or its polyglutamated derivatives to the wells of the microplate.

-

Initiate the reaction by adding the GARFT enzyme and 10-formyl-5,8-dideazafolate to the wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for 10-15 minutes.

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

-

Ki values can be determined by performing the assay with varying concentrations of both the substrate (GAR) and the inhibitor and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This radioenzymatic assay measures the incorporation of radiolabeled glutamic acid into a folate substrate.

Materials:

-

Cell or tissue lysate containing FPGS

-

[3H]-Glutamic acid

-

Aminopterin (or another suitable folate substrate)

-

ATP

-

Assay Buffer: 100 mM Tris-HCl, pH 8.5, 20 mM MgCl2, 10 mM KCl, 10 mM DTT

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, aminopterin, ATP, and [3H]-glutamic acid.

-

Add the cell or tissue lysate to initiate the reaction.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding ice-cold TCA to precipitate the proteins and polyglutamated products.

-

Filter the mixture through glass fiber filters to capture the precipitate.

-

Wash the filters with cold TCA to remove unincorporated [3H]-glutamic acid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Enzyme activity is expressed as pmol of [3H]-glutamic acid incorporated per mg of protein per hour.

Analysis of Intracellular this compound and its Polyglutamates by HPLC

This method allows for the separation and quantification of this compound and its various polyglutamated forms from cell extracts.[3]

Materials:

-

Cultured cells treated with this compound

-

Methanol

-

Perchloric acid

-

HPLC system with a C18 reversed-phase column and a fluorescence detector

-

Mobile Phase A: 0.1 M sodium acetate, pH 5.5

-

Mobile Phase B: Acetonitrile

-

Standards for this compound and its polyglutamates (if available)

Procedure:

-

Cell Extraction:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by sonication or freeze-thawing in a small volume of water.

-

Precipitate proteins by adding an equal volume of cold methanol followed by perchloric acid.

-

Centrifuge to pellet the protein precipitate.

-

Collect the supernatant containing the drug and its metabolites.

-

-

HPLC Analysis:

-

Inject the supernatant onto the C18 column.

-

Separate the compounds using a gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 30% acetonitrile over 30 minutes.

-

Detect the eluting compounds using a fluorescence detector (excitation ~360 nm, emission ~460 nm) after post-column oxidation to a fluorescent derivative.

-

Quantify the different polyglutamate species by comparing their peak areas to those of known standards or by using a radiolabeled drug.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of this compound.

Materials:

-

Cultured cells

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

During the incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration relative to untreated control cells.

-

Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of polyglutamation in this compound activity.

Conclusion

Polyglutamation is a fundamentally important metabolic process that significantly enhances the anticancer activity of this compound. Through increased intracellular retention and enhanced inhibition of its target enzyme, GARFT, polyglutamation potentiates the cytotoxic effects of this potent antifolate. The methodologies and data presented in this technical guide provide a framework for researchers and drug development professionals to further investigate the intricate role of polyglutamation in the pharmacology of this compound and to develop strategies to exploit this process for improved therapeutic outcomes. Future research should focus on obtaining more precise quantitative data on the inhibitory potency of the individual polyglutamated species of this compound and on exploring the clinical implications of inter-individual variations in FPGS activity in patients receiving this class of drugs.

References

- 1. Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Folate analogues as substrates of mammalian folylpolyglutamate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific and sensitive high-performance liquid chromatographic method with fluorescence detection for measurement of lometrexol and its polyglutamates in biologic samples - PubMed [pubmed.ncbi.nlm.nih.gov]

5-DACTHF Analogues: A Technical Guide to Their Biological Activity and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-deazaacyclotetrahydrofolate (5-DACTHF) analogues, a class of potent inhibitors of de novo purine biosynthesis with significant potential in cancer therapy. This document details their mechanism of action, biological activity, and the critical role of polyglutamylation in their in vivo efficacy. Key quantitative data from preclinical studies are summarized, and detailed experimental protocols for relevant biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions and therapeutic implications.

Introduction

5-Deazaacyclotetrahydrofolate (this compound) and its analogues are synthetic antifolates designed to inhibit key enzymes in the de novo purine biosynthesis pathway. This pathway is a critical process for the synthesis of purine nucleotides, the essential building blocks of DNA and RNA. Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making it an attractive target for chemotherapy. Unlike classical antifolates that primarily target dihydrofolate reductase (DHFR), this compound analogues specifically inhibit glycinamide ribonucleotide formyltransferase (GARFT), an early enzyme in the purine synthesis cascade. This targeted approach offers the potential for a more specific antitumor effect with a different toxicity profile compared to traditional antifolates.

This guide focuses on the biological activity of this compound and its key analogues, including 2'-fluoro- and 3'-fluoro-5-DACTHF, highlighting the structure-activity relationships that govern their potency and in vivo performance.

Mechanism of Action: Inhibition of De Novo Purine Biosynthesis

The primary molecular target of this compound and its analogues is glycinamide ribonucleotide formyltransferase (GARFT), which catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). This is a crucial step in the de novo synthesis of purines. By inhibiting GARFT, these compounds deplete the intracellular pool of purine nucleotides, leading to the cessation of DNA and RNA synthesis and ultimately inducing cell death in rapidly dividing cancer cells.

Figure 1: De Novo Purine Biosynthesis Pathway and the Site of Inhibition by this compound Analogues.

Biological Activity of this compound Analogues

Preclinical studies have demonstrated the potent antitumor activity of this compound and its analogues. A key finding is that while various analogues exhibit similar inhibitory activity against GARFT and cancer cell growth in vitro, their in vivo efficacy can differ significantly. This disparity is primarily attributed to the efficiency of their intracellular polyglutamylation.

In Vitro Activity

Studies have shown that this compound and its 2'-fluoro and 3'-fluoro analogues possess similar IC50 values for the inhibition of cell growth in human breast cancer (MCF-7) and for the inhibition of GAR transformylase activity.

Table 1: In Vitro Biological Activity of this compound Analogues

| Compound | MCF-7 Cell Growth Inhibition (IC50) | GAR Transformylase Inhibition (IC50) |

| This compound | Similar to fluoro-analogues | Similar to fluoro-analogues |

| 2'-Fluoro-5-DACTHF | Similar to this compound | Similar to this compound |

| 3'-Fluoro-5-DACTHF | Similar to this compound | Similar to this compound |

| Note: Specific IC50 values were not available in the reviewed literature. |

In Vivo Antitumor Activity and the Role of Polyglutamylation

The in vivo antitumor activity of this compound analogues is critically dependent on their conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). Polyglutamation traps the drug inside the cell and increases its affinity for the target enzyme, GARFT.

The superior in vivo antitumor activity of this compound and its 2'-fluoro analogue correlates with their efficiency as substrates for FPGS, as indicated by their lower Km values.

Figure 2: Role of Folylpolyglutamate Synthetase (FPGS) in the Intracellular Activation of this compound Analogues.

Table 2: In Vivo Antitumor Activity and FPGS Substrate Efficiency

| Compound | In Vivo Antitumor Activity (Colon 38 Adenocarcinoma) | Folylpolyglutamate Synthetase (Km) |

| This compound | Significant Inhibition | Low Km |

| 2'-Fluoro-5-DACTHF | Significant Inhibition | Low Km |

| 3'-Fluoro-5-DACTHF | Significant Inhibition | Moderate Km |

| Note: Specific quantitative values for tumor growth inhibition and Km were not available in the reviewed literature. |

Experimental Protocols

Glycinamide Ribonucleotide (GAR) Formyltransferase Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of this compound analogues against GARFT.

Objective: To measure the IC50 value of a test compound for the inhibition of GARFT.

Materials:

-

Purified recombinant human GARFT

-

Glycinamide ribonucleotide (GAR)

-

10-Formyl-5,8-dideazafolate (FDDF) or other suitable formyl donor

-

Test compounds (this compound analogues)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, GAR, and the test compound at various concentrations.

-

Initiate the reaction by adding the formyl donor (FDDF).

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a quenching solution).

-

The product of the reaction, FGAR, can be coupled to a subsequent enzymatic reaction that results in a colorimetric or fluorescent readout. Alternatively, the disappearance of the formyl donor can be monitored spectrophotometrically.

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Growth Inhibition Assay

This protocol describes a general method for assessing the cytotoxic effects of this compound analogues on cancer cell lines.

Objective: To determine the IC50 value of a test compound for the inhibition of cancer cell proliferation.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

Cell culture medium and supplements

-

Test compounds (this compound analogues)

-

96-well cell culture plates

-

MTT or other viability reagent

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compound at various concentrations.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add the MTT reagent to each well and incubate for an additional 2-4 hours.

-

Solubilize the formazan crystals formed by living cells using a solubilization buffer (e.g., DMSO or a dedicated solubilizing solution).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability for each concentration of the test compound relative to a vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Synthesis of this compound Analogues